molecular formula C9H8F2O B13583289 3,3-Difluoro-3-phenylpropanal

3,3-Difluoro-3-phenylpropanal

Cat. No.: B13583289
M. Wt: 170.16 g/mol
InChI Key: ZZMBQJUPNTUJHR-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-phenylpropanal is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-phenylpropanal can be achieved through several methods. One common approach involves the fluorination of 3-phenylpropanal using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of 3-phenylpropanal in an appropriate solvent, such as dichloromethane, at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-phenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3,3-Difluoro-3-phenylpropanoic acid.

    Reduction: 3,3-Difluoro-3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-3-phenylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-phenylpropanal depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. For example, fluorine atoms can enhance the binding affinity of the compound to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. Additionally, the phenyl group can contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2-methyl-3-phenylpropanal: Similar structure but with a methyl group instead of a hydrogen atom at the second position.

    3,3-Difluoro-3-phenylpropanoic acid: The carboxylic acid derivative of 3,3-Difluoro-3-phenylpropanal.

    3,3-Difluoro-3-phenylpropanol: The alcohol derivative of this compound.

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and a phenyl group attached to a propanal backbone. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

3,3-difluoro-3-phenylpropanal

InChI

InChI=1S/C9H8F2O/c10-9(11,6-7-12)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

ZZMBQJUPNTUJHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC=O)(F)F

Origin of Product

United States

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